molecular formula C7H7BrN2O B2437826 3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one CAS No. 1513558-02-5

3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No. B2437826
CAS RN: 1513558-02-5
M. Wt: 215.05
InChI Key: SFBHZNSEGCOGLB-UHFFFAOYSA-N
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Description

The compound “3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one” is a heterocyclic compound . It is part of the pyrrolopyrimidine class of compounds, which are known to exhibit diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones were synthesized by the reaction of 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde, its 4-dimethylamino-, 3,4-dimethoxy-, and 3,4-methylenedioxy derivatives and also furfural in the presence of NaOH .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, oxidation and formylation of such compounds occur exclusively at the CH2 group of ring A connected with the heterocyclic system of rings B and C at position 2 .

Scientific Research Applications

Chemical Synthesis and Modification

3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one and its derivatives are explored in chemical synthesis for creating various compounds. The study by Elmuradov et al. (2011) demonstrated the synthesis of 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, showcasing the compound's utility in creating complex molecular structures (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Antiviral and Cytotoxicity Studies

Research by Gupta et al. (1989) investigated derivatives of this compound for antiviral and cytotoxic activities. They found that certain derivatives showed activity against human cytomegalovirus, indicating potential biomedical applications (Gupta et al., 1989).

Nucleoside Antibiotic Analogs

The compound's role in synthesizing nucleoside antibiotic analogs was explored by Hinshaw et al. (1969). They synthesized derivatives related to nucleoside antibiotics, suggesting its use in developing new therapeutic agents (Hinshaw, Gerster, Robins, & Townsend, 1969).

Heterocyclic Chemistry and Drug Development

Baeza et al. (2010) utilized a derivative of the compound in the synthesis of variolin B, an alkaloid with potential pharmaceutical applications. This highlights its importance in the development of novel drugs (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Structural and Crystallographic Studies

Gerhardt and Bolte (2016) conducted crystallographic studies on pyrimidin-4-one derivatives, which are structurally similar to this compound. Their work provides insights into the structural properties of such compounds (Gerhardt & Bolte, 2016).

Future Directions

The future directions for research on “3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one” and similar compounds could include further synthesis and study of their properties , as well as exploration of their potential pharmacological applications .

properties

IUPAC Name

3-bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-4-9-6-2-1-3-10(6)7(5)11/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBHZNSEGCOGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(C(=O)N2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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